![molecular formula C13H12ClNO4S B11942709 4-[(3-Chloro-1,1-dioxido-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B11942709.png)
4-[(3-Chloro-1,1-dioxido-1-benzothien-2-yl)carbonyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Chloro-1,1-dioxido-1-benzothien-2-yl)carbonyl]morpholine typically involves the reaction of 3-chloro-1,1-dioxido-1-benzothiophene-2-carbonyl chloride with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
3-chloro-1,1-dioxido-1-benzothiophene-2-carbonyl chloride+morpholine→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[(3-Chloro-1,1-dioxido-1-benzothien-2-yl)carbonyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfide derivatives.
Substitution: The chlorine atom in the benzothiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzothiophene derivatives.
Aplicaciones Científicas De Investigación
4-[(3-Chloro-1,1-dioxido-1-benzothien-2-yl)carbonyl]morpholine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[(3-Chloro-1,1-dioxido-1-benzothien-2-yl)carbonyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(3-Methoxy-1,1-dioxido-1-benzothien-2-yl)carbonyl]morpholine
- 4-[(3-Chloro-1,1-dioxido-1-benzothien-2-yl)methyl]morpholine hydrochloride
Uniqueness
4-[(3-Chloro-1,1-dioxido-1-benzothien-2-yl)carbonyl]morpholine is unique due to its specific structural features, such as the presence of a morpholine ring and a chlorinated benzothiophene moiety
Propiedades
Fórmula molecular |
C13H12ClNO4S |
|---|---|
Peso molecular |
313.76 g/mol |
Nombre IUPAC |
(3-chloro-1,1-dioxo-1-benzothiophen-2-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C13H12ClNO4S/c14-11-9-3-1-2-4-10(9)20(17,18)12(11)13(16)15-5-7-19-8-6-15/h1-4H,5-8H2 |
Clave InChI |
UFNFUYKLHLUWJD-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)C2=C(C3=CC=CC=C3S2(=O)=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


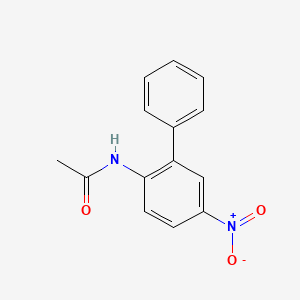
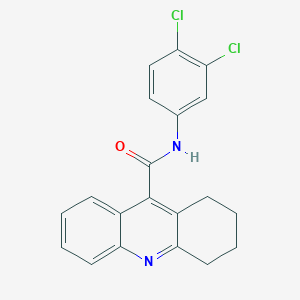

![[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetic acid](/img/structure/B11942653.png)
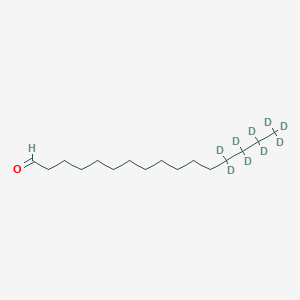
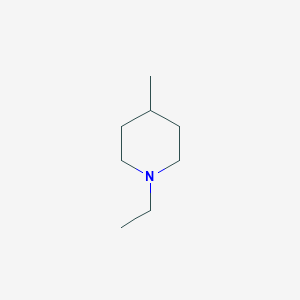


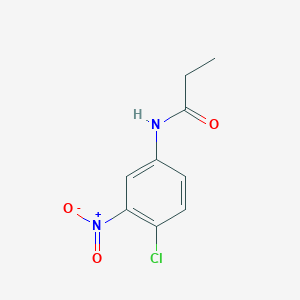
![2-((E)-{[4-(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)phenol](/img/structure/B11942678.png)
![N-(2-Nitrodibenzo[b,d]furan-3-yl)acetamide](/img/structure/B11942688.png)

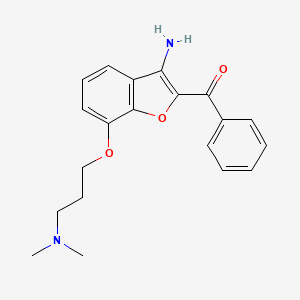
![1-Hydroxy-4-methylbicyclo[2.2.2]octan-2-one](/img/structure/B11942704.png)
